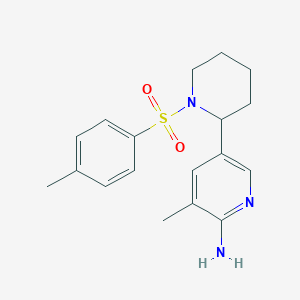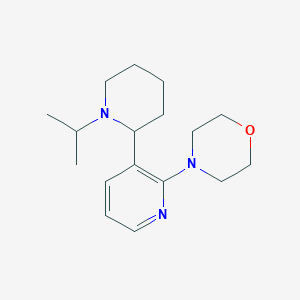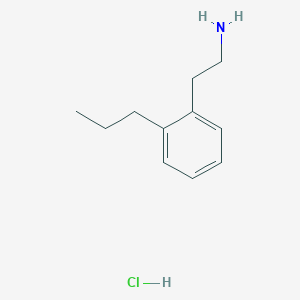![molecular formula C9H11ClN2OS B11820772 4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one is a heterocyclic compound that features a thiazole ring, which is known for its significant biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction can be carried out in various solvents, including ethanol or methanol, to facilitate the formation of the desired enone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of solvent-free conditions with catalysts like silicon tetrachloride (SiCl4) at elevated temperatures (100-110°C) to enhance the yield and purity of the product .
化学反応の分析
Types of Reactions
4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted thiazole derivatives.
科学的研究の応用
4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
4-(1,3-thiazol-5-yl)but-3-en-2-one: A similar compound with a thiazole ring but lacking the chloro and dimethylamino substituents.
4-(2-amino-1,3-thiazol-5-yl)but-3-en-2-one: Another related compound with an amino group instead of the dimethylamino group.
Uniqueness
4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one is unique due to the presence of both chloro and dimethylamino substituents on the thiazole ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
特性
分子式 |
C9H11ClN2OS |
|---|---|
分子量 |
230.72 g/mol |
IUPAC名 |
4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one |
InChI |
InChI=1S/C9H11ClN2OS/c1-6(13)4-5-7-8(10)11-9(14-7)12(2)3/h4-5H,1-3H3 |
InChIキー |
NAWMJZNEBFPAFY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CC1=C(N=C(S1)N(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


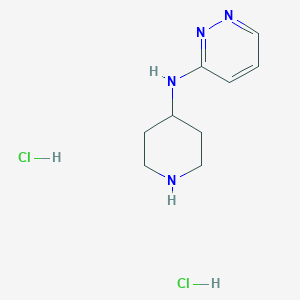



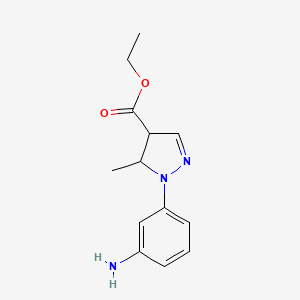

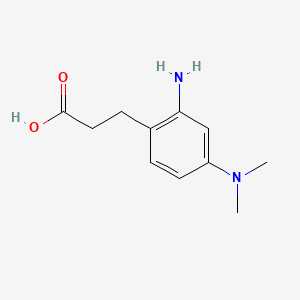
![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)

